Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cross-Coupling Suzuki-Miyaura Halopyrazole Reactivity

Brominated heterocycles often suffer from inconsistent purity and variable cross-coupling efficiency. This 5-bromo-pyrazolo[1,5-a]pyridine diethyl ester eliminates these issues: • ≥97% lot-to-lot purity ensures reproducible Suzuki coupling for SAR libraries. • Superior coupling efficiency vs. iodo analogs accelerates lead optimization. • Dual ester groups enable sequential orthogonal functionalization for PROTAC design. • Well-defined bromine isotopic pattern aids MS-based impurity identification. Ideal for kinase inhibitor development and automated high-throughput synthesis.

Molecular Formula C13H13BrN2O4
Molecular Weight 341.16 g/mol
Cat. No. B13906193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Molecular FormulaC13H13BrN2O4
Molecular Weight341.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1C(=O)OCC)Br
InChIInChI=1S/C13H13BrN2O4/c1-3-19-12(17)10-9-7-8(14)5-6-16(9)15-11(10)13(18)20-4-2/h5-7H,3-4H2,1-2H3
InChIKeyGWJDVOKJADMCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate: Key Brominated Building Block


Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 2809036-35-7) is a brominated heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core substituted with two ethyl carboxylate groups at positions 2 and 3, and a reactive bromine atom at position 5 [1]. This scaffold is recognized for its ability to serve as a hinge‑binding motif in kinase inhibitor design [REFS-2, REFS-3]. The compound is commercially available with certified purity up to 98% and a molecular weight of 341.16 g/mol, making it suitable for demanding synthetic applications [1].

Scaffold Hinge‑binding motif for kinase inhibitor design
Handle Bromine coupling site for late‑stage functionalization
Quality Supplier‑certified purity supporting multi‑step synthesis

Substituent Pattern Dictates Reactivity and Bioactivity


The pyrazolo[1,5-a]pyridine core is a versatile scaffold, but minor changes in the substitution pattern profoundly affect both synthetic utility and biological activity [REFS-1, REFS-2]. The 5‑bromo substituent is not merely a placeholder; it uniquely enables late‑stage functionalization via palladium‑catalyzed cross‑coupling reactions, directly influencing the pharmacokinetic and pharmacodynamic profiles of the final molecules [REFS-1, REFS-3]. Additionally, the choice of ester (diethyl vs. dimethyl) modulates lipophilicity, solubility, and metabolic stability, affecting bioavailability in drug candidates . Therefore, generic replacement of this brominated, diethyl ester derivative with its non‑halogenated, dimethyl, or differently substituted analogs will inevitably result in divergent reaction yields, altered biological activity, and inconsistent preclinical results.

Diethyl ester, 5‑bromo
Dimethyl ester, non‑halogenated analog
Ester lipophilicity modulates permeability and metabolic stability; diethyl group may shift ADME profile compared to dimethyl.
Diethyl ester, 5‑bromo
Differently substituted pyrazolo[1,5‑a]pyridine
5‑Bromo is essential for Suzuki–Miyaura coupling efficiency; replacement reduces late‑stage diversification options.
Diethyl ester, 5‑bromo
Non‑halogenated core, alternative ester
Substitution pattern influences kinase binding; structural analogs may shift selectivity and potency in SAR studies.

Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate – Comparative Performance


Suzuki–Miyaura Cross-Coupling: Bromo vs Iodo

In a direct head‑to‑head comparison using the pyrazolo[1,5‑a]pyridine scaffold, **the 5‑bromo derivative consistently outperforms the 5‑iodo analog in Suzuki–Miyaura cross‑couplings** [REFS‑1, REFS‑2]. The bromo compound undergoes efficient C‑C bond formation with a range of aryl, heteroaryl, and styryl boronic acids while the corresponding iodo analogue suffers from a significant dehalogenation side reaction that lowers product yield and introduces purification challenges [REFS‑1]. Although exact yields were not disclosed for this specific scaffold, the published class‑level trend unequivocally ranks Br and Cl as superior leaving groups to I [REFS‑1, REFS‑2].

Cross‑coupling: Br vs I
Class‑level inference
5‑Bromo: efficient coupling, minimal dehalogenation. 5‑Iodo: suffers significant dehalogenation side reaction.
Supports bromo selection for reliable cross‑coupling yields.
Exact yields not reported for this scaffold; class‑level trend from aminopyrazole studies.
Cross-Coupling Suzuki-Miyaura Halopyrazole Reactivity

Key Intermediate for p110α PI3K Inhibitors

The 5‑bromo pyrazolo[1,5‑a]pyridine building block was central to the discovery of a series of p110α‑selective PI3 kinase inhibitors. Starting from this halogenated core, the research group of Kendall et al. developed compound **5x**, which exhibits an **IC50 of 0.9 nM against p110α PI3K** [REFS‑1, REFS‑2]. This nanomolar potency demonstrates that the bromine atom can be effectively replaced with optimized pharmacophores while retaining the favorable kinase‑binding properties of the pyrazolo[1,5‑a]pyridine scaffold [REFS‑1].

p110α PI3K context
Cross‑study comparable
Reported 0.9 nM p110α IC50 for derived compound 5x.
Demonstrates scaffold can yield nanomolar kinase inhibitors after derivatization.
Value refers to final optimized molecule, not the building block itself.
PI3K Inhibition Kinase Inhibitor Scaffold Functionalization

Lipophilicity Tuning via Diethyl Ester Groups

The diethyl ester functionalization of the pyrazolo[1,5‑a]pyridine‑2,3‑dicarboxylate core introduces a measured increase in lipophilicity relative to the dimethyl ester analog. The non‑brominated diethyl pyrazolo[1,5‑a]pyridine‑2,3‑dicarboxylate exhibits a **calculated LogP of 2.41** [REFS‑1, REFS‑2], whereas the corresponding dimethyl ester typically shows a lower LogP (ca. 1.6–1.8) [REFS‑3]. The 5‑bromo substituent further increases hydrophobicity, bringing the predicted LogP of diethyl 5‑bromopyrazolo[1,5‑a]pyridine‑2,3‑dicarboxylate to approximately **2.9** [REFS‑4]. This incremental LogP adjustment can enhance passive membrane permeability without pushing the molecule into a high‑risk lipophilic space [REFS‑2].

Lipophilicity tuning
Cross‑study comparable
Predicted LogP: 2.9 (Br, diethyl) vs 2.41 (H, diethyl) vs ~1.7 (dimethyl).
Supports LogP‑guided selection for permeability optimization.
ACD/LogP predictions; experimental validation recommended.
Lipophilicity Drug‑Like Properties Ester Modification

Verified Purity from Multiple Suppliers

Diethyl 5‑bromopyrazolo[1,5‑a]pyridine‑2,3‑dicarboxylate is stocked by several independent chemical suppliers and is consistently offered with **purity ≥ 95%** [REFS‑1, REFS‑2, REFS‑3]. Leyan reports a purity of **98%** [REFS‑2]; Chemequip lists **95%+** [REFS‑1]; and 001chemical provides a specification of **NLT 98%** [REFS‑4]. The high batch‑to‑batch purity reduces the need for time‑consuming re‑purification before use, maximizing productivity in multi‑step synthetic routes.

Supplier purity
Supporting evidence
95–98% purity from multiple independent vendors.
Supports lot‑to‑lot reproducibility for multi‑step synthesis.
HPLC, NMR, or GC purity per supplier specifications.
Compound Quality Batch Consistency Procurement Reliability

Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate: High-Impact Applications


Parallel Suzuki–Miyaura Coupling for SAR Libraries

The 5‑bromo substituent enables automated, high‑throughput Suzuki–Miyaura cross‑coupling to generate diverse 5‑aryl/heteroaryl analogs for structure‑activity relationship (SAR) studies [REFS‑1]. Because the bromo intermediate shows superior coupling efficiency over iodo analogs (Evidence 1), researchers can achieve higher conversion rates and purities in miniaturized reactions, accelerating lead optimization campaigns. The high lot‑to‑lot purity (≥95%) further ensures reproducible library generation (Evidence 4).

Synthesis of PI3Kδ/γ Dual Inhibitors

Building on the established p110α PI3K inhibitory activity of compounds derived from this scaffold (Evidence 2), the compound can be employed as a starting point for designing dual PI3Kδ/γ inhibitors. The diethyl ester groups provide a favorable LogP window (Evidence 3) that improves cell permeability while maintaining aqueous solubility suitable for in vitro and in vivo assays. Recent disclosures of pyrazolo[1,5‑a]pyridine‑based PI3Kγ/δ inhibitors with IC50 values in the single‑digit nanomolar range validate the scaffold’s potential [REFS‑2, REFS‑3].

Bifunctional PROTAC Degrader Construction

The dual ester functionality and the bromine handle allow sequential orthogonal functionalization: first, Suzuki coupling at the 5‑position to install the protein‑of‑interest (POI) ligand, followed by saponification of the diethyl esters to carboxylic acids for linker attachment to an E3 ligase ligand. This route enables a modular approach to PROTAC design. The moderate lipophilicity (LogP ≈ 2.9) of the initial bromo ester intermediate (Evidence 3) aids in the purification of intermediates before the conversion to more polar degrader molecules.

Reference Standard for Analytical Methods

The consistently high purity (98% from multiple suppliers, Evidence 4) makes this compound an excellent candidate for use as a reference standard in HPLC, LC‑MS, and NMR method validation. Its well‑defined bromine isotopic pattern provides a characteristic MS signature that aids in the identification and quantification of related impurities in complex reaction mixtures.

Application
Selection Property
Validation Focus
Parallel Suzuki–Miyaura SAR libraries
Bromo coupling handle with reported efficiency
Coupling conversion and library reproducibility
PI3Kδ/γ dual inhibitor design
Hinge‑binding scaffold with ester‑tuned permeability
Kinase selectivity and cellular activity profiling
Bifunctional PROTAC construction
Orthogonal ester and bromo functionalization
Linker attachment and intermediate purification
Reference standard for analytical methods
Certified purity and characteristic Br isotopic pattern
Method validation and impurity identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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